Feldspar

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Feldspar is a group of rock-forming aluminium tectosilicate minerals that contain calcium, sodium, or potassium. These minerals make up more than 50% of Earth’s crust and are found in igneous, metamorphic, and sedimentary rocks . Feldspars are primarily classified into two major groups based on their chemical composition and crystal structure: potassium this compound and plagioclase this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Feldspar minerals are typically extracted from natural sources. synthetic this compound can be produced through various methods. One common method involves the hydrothermal synthesis, where this compound is formed under high temperature and pressure conditions in the presence of water . Another method is high-temperature pyrolysis, where this compound is produced by heating raw materials to high temperatures in the absence of oxygen .

Industrial Production Methods

Industrial production of this compound involves mining and processing natural this compound deposits. The raw this compound is crushed and ground to a fine powder, which is then subjected to flotation separation to remove impurities . The purified this compound is then used in various industrial applications, such as the manufacture of glass and ceramics .

Analyse Chemischer Reaktionen

Types of Reactions

Feldspar undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of oxygen and moisture.

Reduction: this compound can be reduced under certain conditions, although this is less common.

Substitution: This compound can undergo ion exchange reactions, where one ion is replaced by another in the mineral structure.

Common Reagents and Conditions

Common reagents used in this compound reactions include acids, bases, and salts. For example, sodium fluosilicate is used as a selective depressant in the flotation separation of this compound from quartz . Reaction conditions typically involve high temperatures and pressures, especially in industrial processes .

Major Products Formed

The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the hydrothermal synthesis of this compound can produce various this compound minerals, such as albite and anorthite .

Wissenschaftliche Forschungsanwendungen

Feldspar has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of feldspar involves its interaction with other minerals and chemicals. For example, the release of potassium from this compound is facilitated by mechanical activation and the addition of sodium hydroxide or salts . This process involves the breakdown of the this compound structure, allowing the release of potassium ions .

Vergleich Mit ähnlichen Verbindungen

Feldspar is often compared with other similar minerals, such as nepheline syenite and quartz. Nepheline syenite is a group of plutonic rocks rich in feldspars and is used similarly to this compound in the manufacture of glass and ceramics . Quartz, on the other hand, is a silicate mineral with a different crystal structure and chemical composition . This compound is unique in its ability to undergo ion exchange reactions and its widespread occurrence in various rock types .

List of Similar Compounds

- Nepheline Syenite

- Quartz

- Albite

- Anorthite

Eigenschaften

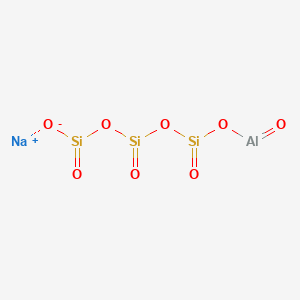

Molekularformel |

AlNaO8Si3 |

|---|---|

Molekulargewicht |

262.22 g/mol |

IUPAC-Name |

sodium;oxido-oxo-[oxo-[oxo(oxoalumanyloxy)silyl]oxysilyl]oxysilane |

InChI |

InChI=1S/Al.Na.O7Si3.O/c;;1-8(2)6-10(5)7-9(3)4;/q2*+1;-2; |

InChI-Schlüssel |

KAXHULZGFGOPEM-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Si](=O)O[Si](=O)O[Si](=O)O[Al]=O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)

![1-Azabicyclo[1.1.1]pentane](/img/structure/B12085528.png)

![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)